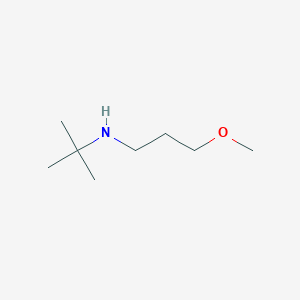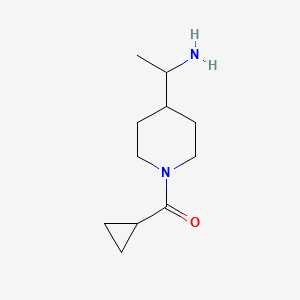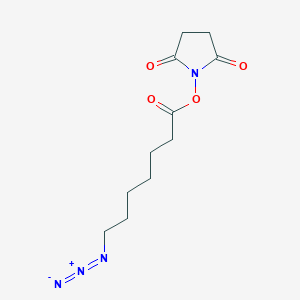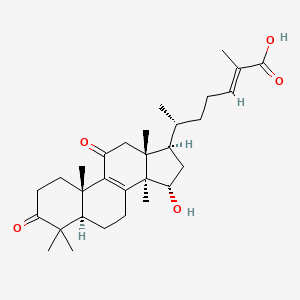![molecular formula C28H32N2O3 B12084949 2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a diphenyl(p-tolyl)methylamino group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexanoic Acid Backbone: This can be achieved through the reaction of a suitable alkyl halide with a cyanide ion, followed by hydrolysis to yield the hexanoic acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through the reaction of the hexanoic acid with acetic anhydride in the presence of a base.
Formation of the Diphenyl(p-tolyl)methylamino Group: This step involves the reaction of an appropriate amine with diphenyl(p-tolyl)methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diphenyl(p-tolyl)methylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-acetamido-6-(diphenylmethylamino)hexanoic acid
- (S)-2-acetamido-6-(phenyl(p-tolyl)methylamino)hexanoic acid
- (S)-2-acetamido-6-(diphenyl(p-methylphenyl)methylamino)hexanoic acid
Uniqueness
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is unique due to the presence of the diphenyl(p-tolyl)methylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H32N2O3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H32N2O3/c1-21-16-18-25(19-17-21)28(23-11-5-3-6-12-23,24-13-7-4-8-14-24)29-20-10-9-15-26(27(32)33)30-22(2)31/h3-8,11-14,16-19,26,29H,9-10,15,20H2,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
COIRIEZZTSQCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)




![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)


